molecular formula C10H16N2O2S B5827668 [(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE

[(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE

Cat. No.: B5827668
M. Wt: 228.31 g/mol
InChI Key: PVEPXTFHWADVQC-UHFFFAOYSA-N
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Description

[(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfamoyl group attached to a 4-ethylphenyl ring and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE typically involves the reaction of 4-ethylphenylamine with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-ethylphenylamine+sulfamoyl chlorideThis compound\text{4-ethylphenylamine} + \text{sulfamoyl chloride} \rightarrow \text{this compound} 4-ethylphenylamine+sulfamoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

[(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

[(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

    4-ethylphenol: A phenolic compound with similar structural features.

    4-ethylphenylsulfate: An aryl sulfate with a related chemical structure.

Uniqueness

[(4-ETHYLPHENYL)SULFAMOYL]DIMETHYLAMINE is unique due to its combination of a sulfamoyl group and a dimethylamine group attached to a 4-ethylphenyl ring. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(dimethylsulfamoylamino)-4-ethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-4-9-5-7-10(8-6-9)11-15(13,14)12(2)3/h5-8,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVEPXTFHWADVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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